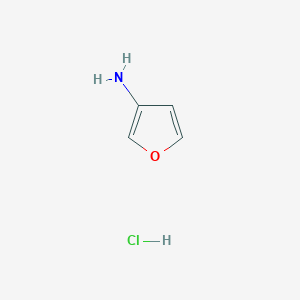

Furan-3-amine hydrochloride

CAS No.:

Cat. No.: VC16479670

Molecular Formula: C4H6ClNO

Molecular Weight: 119.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6ClNO |

|---|---|

| Molecular Weight | 119.55 g/mol |

| IUPAC Name | furan-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C4H5NO.ClH/c5-4-1-2-6-3-4;/h1-3H,5H2;1H |

| Standard InChI Key | TWYGYTJYBWFGFE-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC=C1N.Cl |

Introduction

Chemical Characteristics of Furan-3-Amine Hydrochloride

Molecular Structure and Physical Properties

Furan-3-amine hydrochloride consists of a five-membered furan ring substituted with an amine group at the 3-position, stabilized by a hydrochloric acid counterion. The molecular formula C₄H₆ClNO corresponds to a molecular weight of 119.55 g/mol. The IUPAC name, furan-3-amine; hydrochloride, reflects its structural composition. Key identifiers include the canonical SMILES string C1=COC=C1N.Cl and the InChIKey TWYGYTJYBWFGFE-UHFFFAOYSA-N.

The hydrochloride form significantly alters the physical properties of the parent amine. While furan-3-amine (C₄H₅NO) is a free base with limited water solubility, the hydrochloride salt exhibits enhanced solubility in polar solvents due to ionic interactions. This modification also increases thermal stability, making the compound more suitable for storage and handling in laboratory settings.

Synthesis and Preparation Methods

Direct Synthesis from Furan-3-Amine

The most straightforward route to furan-3-amine hydrochloride involves the acid-base reaction of furan-3-amine with hydrochloric acid. This method, common for converting amines to their hydrochloride salts, proceeds via protonation of the amine group, followed by crystallization from a suitable solvent. Optimizing reaction conditions—such as stoichiometric HCl ratios, temperature, and solvent polarity—ensures high yields and purity.

Alternative Synthetic Pathways

Recent advances in furan chemistry offer indirect routes to furan-3-amine hydrochloride. For instance, Rasras et al. (2021) developed a method to synthesize spiro furan-3(2H)-imine derivatives via 1,4-addition of aniline to α,β-unsaturated ketones, followed by intramolecular cyclization . While this approach targets imine derivatives, modifying the reaction conditions (e.g., using ammonium chloride as a nitrogen source) could adapt the protocol for furan-3-amine hydrochloride synthesis.

Another strategy involves the reduction of nitro-furan precursors. Catalytic hydrogenation of 3-nitrofuran in the presence of HCl could yield the desired hydrochloride salt, though this method requires careful control to avoid over-reduction or ring saturation .

Applications in Organic Synthesis and Materials Science

Role in Heterocyclic Chemistry

Furan-3-amine hydrochloride serves as a versatile building block in heterocyclic synthesis. Its amine group participates in condensation reactions to form imines, hydrazones, and Schiff bases, which are pivotal in constructing nitrogen-containing heterocycles . For example, reacting the hydrochloride with aldehydes generates furan-based imines, which exhibit antimicrobial and anticancer activities .

Corrosion Inhibition and Industrial Applications

Furan derivatives, including amine-functionalized analogs, are effective corrosion inhibitors for metals in acidic environments. The lone pair electrons on the amine nitrogen and the aromatic π-system of the furan ring adsorb onto metal surfaces, forming protective layers. Studies on similar compounds demonstrate inhibition efficiencies exceeding 80% in hydrochloric acid media, suggesting potential industrial uses for furan-3-amine hydrochloride in metal treatment processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume